Clomethiazole hydrochloride

Glycine receptor modulation Inhibitory neurotransmission Anticonvulsant mechanism

Essential tool compound with dual GABAA/glycine potentiation and CYP2E1 inhibition, distinct from benzodiazepines. Demonstrates superior hangover-free sleep outcomes (79% vs nitrazepam 53%) and sustained hypnotic efficacy without tolerance over 9 weeks. Choose for electrophysiology, long-term sleep research, and hepatotoxicity studies where generic substitution fails.

Molecular Formula C6H9Cl2NS
Molecular Weight 198.11 g/mol
CAS No. 6001-74-7
Cat. No. B1662267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClomethiazole hydrochloride
CAS6001-74-7
Synonyms5-(2-Chloroethyl)-4-methylthiazole hydrochloride
Molecular FormulaC6H9Cl2NS
Molecular Weight198.11 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)CCCl.Cl
InChIInChI=1S/C6H8ClNS.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3H2,1H3;1H
InChIKeyOFXYKSLKNMTBHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clomethiazole Hydrochloride (CAS 6001-74-7) Compound Profile: GABAA Modulator with Distinct Pharmacology


Clomethiazole hydrochloride (also known as chlormethiazole hydrochloride, CAS 6001-74-7) is a thiazole-derived positive allosteric modulator of GABAA receptors and glycine receptors with sedative, hypnotic, and anticonvulsant properties [1]. Unlike benzodiazepines which act specifically at the γ2 subunit-containing GABAA receptor complex, clomethiazole potentiates GABAA receptors independently of the γ2 subunit and does not require the benzodiazepine binding site for its activity [2]. The compound is structurally related to thiamine (vitamin B1) yet exhibits a pharmacological profile distinct from barbiturates, propofol, and benzodiazepines, including the clinically unique property of potentiating glycine-mediated inhibition [3].

Why Generic Substitution Fails for Clomethiazole Hydrochloride: Non-Interchangeable Pharmacological Features Relative to Benzodiazepines and Barbiturates


Clomethiazole hydrochloride cannot be substituted with benzodiazepines, barbiturates, or propofol in research or clinical applications due to fundamental mechanistic divergences that produce distinct functional outcomes. The compound potentiates both GABAA and glycine receptors—a dual modulatory profile not shared by any benzodiazepine, barbiturate, or other conventional anticonvulsant [1]. At the GABAA receptor level, clomethiazole demonstrates subunit selectivity distinct from loreclezole (a β-subunit-selective comparator) and pentobarbital, with significantly greater maximum potentiation on γ2-lacking receptor subtypes and those containing α4 or α6 subunits [2]. Critically, clomethiazole inhibits CYP2E1 in human liver microsomes, whereas benzodiazepines such as diazepam do not possess this enzymatic inhibitory activity, creating differentiated hepatic biomarker and metabolic profiles [3]. These mechanistic distinctions translate directly into quantifiable differences in efficacy duration, residual sedation, and hepatoprotective potential that cannot be recapitulated by generic substitution.

Quantitative Differentiation Evidence for Clomethiazole Hydrochloride: Head-to-Head Comparator Data for Procurement Decision Support


Glycine Receptor Potentiation: Unique Pharmacological Signature Not Shared by Benzodiazepines, Barbiturates, or Phenytoin

In microiontophoretic studies, clomethiazole was found to potentiate the inhibitory responses to glycine, a property described as 'unique for chlormethiazole and does not occur with any other known anticonvulsant (barbiturates, benzodiazepine, phenytoin or sodium valproate)' [1]. This functional differentiation provides a molecular basis for selecting clomethiazole over comparators when dual GABAA-glycine potentiation is required.

Glycine receptor modulation Inhibitory neurotransmission Anticonvulsant mechanism

Sustained Hypnotic Efficacy Without Tolerance Development: 9-Week Comparator Study Versus Triazolam

In a double-blind controlled study of 9 weeks duration comparing chlormethiazole and triazolam in elderly patients with sleep disturbance, evidence of sustained hypnotic efficacy throughout the entire 9-week treatment period was obtained for chlormethiazole but not for triazolam [1]. Additionally, daytime withdrawal effects were observed with triazolam, whereas none were reported with chlormethiazole [1].

Hypnotic efficacy Tolerance Elderly sleep disorders

CYP2E1 Enzyme Inhibition: Biochemical Differentiation from Diazepam in Alcohol Withdrawal

Clomethiazole inhibits cytochrome P450 isoform CYP2E1 in human liver microsomes, an enzymatic activity not possessed by benzodiazepines [1]. This biochemical differentiation underlies the compound's distinct hepatic biomarker profile during alcohol withdrawal treatment, though a 2024 naturalistic comparison study of 50 patients found no statistical difference between clomethiazole and diazepam groups in oxidative stress reduction over a 3-5 day observation period [2].

CYP2E1 inhibition Hepatoprotection Alcohol withdrawal treatment

Reduced Hangover Incidence: 79% vs 53% Hangover-Free Sleep Nights Versus Nitrazepam in Elderly Patients

In a double-blind crossover study of 68 demented elderly patients (mean age 77 years), chlormethiazole (500 mg edisylate) and nitrazepam (10 mg) were compared for hypnotic effects over 308 nights on each preparation. Patients receiving chlormethiazole slept for more than 6 hours on 244 of 308 nights without experiencing hangover effects the next day, compared with only 163 of 308 nights for those on nitrazepam . The difference is statistically significant in favor of chlormethiazole (p<0.05) .

Hangover effect Residual sedation Geriatric hypnotic safety

Absence of Direct GABAA Receptor Activation: Differentiated from Pentobarbital and Propofol at Therapeutic Concentrations

At human recombinant GABAA receptors, clomethiazole elicited only a slight direct GABAA receptor activation at concentrations up to 1 mM, contrasting sharply with pentobarbital and propofol which produce robust direct receptor activation [1]. Furthermore, clomethiazole did not potentiate anaesthetic-mediated currents elicited by pentobarbital or propofol, indicating action via a distinct anaesthetic binding site [1].

GABAA direct activation Anaesthetic site Receptor pharmacology

Pharmacokinetic Advantage: Minimal Plasma Concentration at 11 Hours Post-Dose Versus Temazepam Residual Exposure

In a comparative pharmacokinetic study of healthy old and young women (mean ages 72.9 and 24.7 years) receiving single 384 mg oral clomethiazole versus 20 mg temazepam, clomethiazole was rapidly absorbed, distributed, and eliminated by both age groups such that minimal plasma concentrations existed 11 hours after administration [1]. In contrast, temazepam was less quickly absorbed and distributed, especially in the young group, and substantial amounts remained in the plasma 11 hours after administration [1].

Pharmacokinetics Drug elimination Hypnotic safety

Optimal Research and Procurement Application Scenarios for Clomethiazole Hydrochloride Based on Comparative Evidence


Investigations Requiring Concurrent GABAA and Glycine Receptor Modulation

Clomethiazole hydrochloride is the compound of choice for electrophysiological and neuropharmacological studies examining dual potentiation of GABAA and glycine receptor-mediated inhibitory neurotransmission. As the only known anticonvulsant capable of potentiating glycine-mediated inhibition, it serves as an essential tool compound for dissecting the relative contributions of glycinergic versus GABAergic signaling in spinal cord and brainstem inhibitory circuits [1].

Geriatric Hypnotic Research Requiring Minimal Next-Day Residual Sedation

Clomethiazole hydrochloride demonstrates quantifiably superior hangover-free sleep outcomes relative to nitrazepam (79% vs 53% of nights) [1] and exhibits rapid elimination with minimal plasma concentrations at 11 hours post-dose compared to temazepam [2]. These properties make it the preferred reference compound for preclinical and clinical studies investigating hypnotic interventions in aged populations where minimizing functional impairment and fall risk is a primary endpoint.

Long-Term Hypnotic Efficacy Studies Without Tolerance Confounds

For longitudinal sleep research paradigms exceeding 8 weeks in duration, clomethiazole hydrochloride offers the distinct advantage of sustained hypnotic efficacy without tolerance development, as demonstrated in the 9-week comparator trial versus triazolam [1]. This property eliminates tolerance-related confounds that would otherwise compromise the interpretation of long-duration hypnotic efficacy studies using triazolam or other benzodiazepine hypnotics.

Alcohol Withdrawal and Hepatic CYP2E1-Mediated Toxicology Research

Clomethiazole hydrochloride is uniquely suitable among sedative-hypnotic agents for studies investigating CYP2E1-mediated metabolic pathways and alcohol-induced hepatotoxicity. Its selective inhibition of CYP2E1 in human liver microsomes [1] distinguishes it from benzodiazepine comparators and positions it as a valuable chemical probe for dissecting the role of CYP2E1 induction in ethanol metabolism, reactive oxygen species generation, and nitrosamine bioactivation pathways.

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